1-Iodo-1H,1H-nonafluoropentane
Description
Evolution of Fluorous Chemistry and Perfluorinated Compounds in Synthetic Methodologies
The development of fluorous chemistry has provided a novel platform for chemical synthesis and separation. This methodology is based on the unique properties of highly fluorinated compounds, which exhibit limited solubility in many common organic solvents, creating a "fluorous phase". google.com This principle allows for the attachment of a "fluorous tag" to a catalyst or reactant, enabling its easy separation from the non-fluorinated products and reagents after a reaction. nih.gov
Initially, fluorous chemistry focused on using "heavy" fluorous tags, which are long perfluoroalkyl chains that induce solubility in perfluorinated solvents. epa.gov This enabled techniques like fluorous biphasic catalysis, where a fluorous-tagged catalyst is dissolved in a fluorous solvent layer and the organic reactants are in a separate organic solvent layer. google.com More recently, the concept of "light" fluorous chemistry has gained traction, utilizing shorter perfluoroalkyl chains. These shorter chains may not induce phase separation on their own but allow for efficient separation using fluorous solid-phase extraction (F-SPE). epa.gov The evolution of these synthetic methodologies has been driven by the need for more efficient, cleaner, and more sustainable chemical processes. researchgate.net
Significance of Perfluoroalkyl Iodides (PFAIs) as Precursors in Organofluorine Chemistry
Perfluoroalkyl iodides (PFAIs) are a vital class of reagents in organofluorine chemistry, serving as the primary source for the introduction of perfluoroalkyl (Rf) groups into organic molecules. nih.gov The carbon-iodine bond in PFAIs is relatively weak, allowing for the generation of perfluoroalkyl radicals or organometallic species under various reaction conditions. These reactive intermediates can then participate in a wide range of chemical transformations.
PFAIs are key starting materials in telomerization processes, where they react with tetrafluoroethylene (B6358150) to produce longer-chain PFAIs. beilstein-journals.org These longer-chain iodides are, in turn, precursors to a vast array of fluorotelomer-based products, including surfactants and polymers. beilstein-journals.org In laboratory-scale organic synthesis, PFAIs are extensively used in free-radical addition reactions to alkenes and alkynes, coupling reactions with aryl halides, and in the formation of Grignard-type reagents for addition to carbonyl compounds. nih.govresearchgate.net The versatility of PFAIs makes them indispensable tools for the synthesis of complex fluorinated molecules for applications in medicine, agriculture, and materials science. nih.gov
Academic Context and Research Trajectory of 1-Iodo-1H,1H-nonafluoropentane within PFAIs
This compound, with the chemical formula C5H2F9I, is a member of the perfluoroalkyl iodide family. epa.gov Its research trajectory is closely linked to the broader developments in fluorous chemistry and the demand for short-chain perfluorinated compounds. As concerns grew over the environmental persistence and bioaccumulation of long-chain per- and polyfluoroalkyl substances (PFAS), research focus has shifted towards shorter-chain alternatives. beilstein-journals.org
This compound, with its five-carbon chain, fits into the category of a "light" fluorous tag. Its utility is demonstrated in academic and industrial research focused on the synthesis of novel organofluorine compounds. Research involving this compound often centers on its use as a building block to introduce the nonafluoropentyl group into various molecular scaffolds. This can be seen in studies exploring new synthetic methods for creating fluorinated materials and potential pharmaceutical candidates. For instance, it can be used in the synthesis of more complex fluorinated molecules through reactions like the C-H perfluoroalkylation of heterocyclic compounds.
Scope and Objectives of Research on this compound
The primary objective of research involving this compound is to utilize it as a synthetic tool for the precise introduction of a C4F9CH2- group into target molecules. The scope of this research is broad and encompasses several key areas:
Development of Novel Synthetic Methods: Researchers aim to develop new and efficient reactions using this compound, such as novel coupling reactions, radical additions, and nucleophilic substitutions.
Synthesis of Functional Materials: The incorporation of the nonafluoropentyl group can impart unique properties to materials, such as hydrophobicity, oleophobicity, and thermal stability. Research is directed towards creating new polymers, coatings, and other materials with enhanced performance characteristics.
Medicinal and Agrochemical Chemistry: The introduction of fluorine-containing groups can significantly alter the biological activity of molecules. A key objective is to synthesize new potential drug candidates and agrochemicals by incorporating the nonafluoropentyl moiety and evaluating their efficacy.
Physical Organic Chemistry Studies: The compound can be used as a model system to study the fundamental properties and reactivity of perfluoroalkyl iodides, contributing to a deeper understanding of organofluorine chemistry.
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 1,1,1,2,2,3,3,4,4-nonafluoro-5-iodopentane |
| CAS Number | 2253-14-7 |
| Molecular Formula | C5H2F9I |
| Molecular Weight | 359.96 g/mol |
| InChIKey | HFCSJMGXADMMTI-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-5-iodopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F9I/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCSJMGXADMMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395178 | |
| Record name | 1-Iodo-1H,1H-nonafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253-14-7 | |
| Record name | 1-Iodo-1H,1H-nonafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Iodo 1h,1h Nonafluoropentane and Analogous Fluoroalkyl Iodides
Direct Fluorination Techniques
Direct fluorination involves the reaction of a hydrocarbon precursor with a strong fluorinating agent to replace hydrogen atoms with fluorine. This approach can be challenging to control due to the high reactivity of the reagents and the exothermic nature of the reactions.
Exhaustive Fluorination with Silver Difluoride in the Generation of Perfluorinated Structures
Silver(II) fluoride (B91410) (AgF2) is a powerful fluorinating agent capable of replacing carbon-hydrogen bonds with carbon-fluorine bonds. wikipedia.org This method can be employed for the exhaustive fluorination of organic compounds to yield perfluorinated structures. The reaction typically proceeds by treating a hydrocarbon substrate with AgF2, often in an inert solvent. While AgF2 is a potent reagent for fluorination, achieving complete and selective fluorination to a specific perfluorinated iodide from a hydrocarbon precursor can be challenging and may lead to a mixture of products. researchgate.net
Detailed research on the direct exhaustive fluorination of a hydrocarbon iodide to yield a perfluorinated iodide using AgF2 is not extensively documented in publicly available literature, making it difficult to provide specific yield and condition data for such a direct conversion. The high reactivity of AgF2 often leads to fragmentation of the carbon skeleton or other side reactions, especially with more complex starting materials. wikipedia.org
Electrochemical Fluorination (ECF) as a Preparative Route for Perfluorinated Compounds
Electrochemical fluorination (ECF), also known as the Simons process, is a well-established industrial method for the production of perfluorinated compounds. wikipedia.org This technique involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (HF). The organic compound is oxidized at a nickel anode, leading to the substitution of hydrogen atoms with fluorine. wikipedia.orglew.ro
The Simons process is particularly effective for the synthesis of perfluorinated amines, ethers, carboxylic acid fluorides, and sulfonic acid fluorides. wikipedia.org While ECF is a powerful tool for perfluorination, the process can be aggressive, sometimes leading to rearrangements or fragmentation of the organic molecule. The yields of the desired perfluorinated product can vary depending on the substrate and the reaction conditions. google.com
A general representation of the ECF process is: R-H + HF --(electrolysis)--> R-F + H2
For the preparation of perfluorinated alkyl iodides, the starting material would ideally be an alkyl iodide. However, the harsh conditions of ECF can affect the iodine functional group. The process is typically carried out at a cell voltage of 5-6 V. wikipedia.org
| Parameter | Value |
| Process | Electrochemical Fluorination (Simons Process) |
| Anode Material | Nickel |
| Electrolyte | Anhydrous Hydrogen Fluoride (HF) |
| Cell Voltage | 5 - 6 V |
| Typical Products | Perfluorinated amines, ethers, acyl fluorides, sulfonyl fluorides |
Synthesis from Perfluoroacid Fluorides
An alternative route to perfluoroalkyl iodides involves the modification of perfluorinated carboxylic acid derivatives.
Conversion of Perfluoroacid Fluorides to N-Containing Perfluoroalkyl Iodides via Lithium Iodide Mediation
A notable synthetic route involves the reaction of perfluoroacid fluorides with lithium iodide (LiI) to produce perfluoroalkyl iodides. This method has been highlighted as an attractive one-step process, particularly for the synthesis of nitrogen-containing perfluoroalkyl iodides. The reaction is typically carried out at elevated temperatures.
While the search results allude to this methodology for forming nitrogen-containing perfluoroalkyl iodides, specific details regarding the reaction mechanism and yields for a broad range of substrates are not extensively provided. One source mentions the use of lithium iodide at 180°C for forming these compounds.
Telomerization Reactions
Telomerization is a crucial industrial process for the controlled synthesis of longer-chain perfluoroalkyl compounds from shorter-chain precursors.
Perfluoroalkyl Iodides as Telogens in Telomerization with Tetrafluoroethylene (B6358150) (TFE) for Chain Elongation
Telomerization is a reaction that produces a low molecular weight polymer (a telomer) through a process where a telogen (a chain transfer agent) reacts with a taxogen (a monomer). In the context of fluoroalkyl iodides, a shorter-chain perfluoroalkyl iodide, such as perfluoroethyl iodide (C2F5I), acts as the telogen, and tetrafluoroethylene (TFE) serves as the taxogen. google.com This reaction allows for the systematic elongation of the perfluoroalkyl chain by the addition of TFE units.
The general reaction can be represented as: RfI + n CF2=CF2 → Rf(CF2CF2)nI
The distribution of the resulting telomers (products with different numbers of TFE units, 'n') can be controlled by adjusting the reaction conditions, such as the molar ratio of TFE to the telogen, temperature, and pressure. google.compatsnap.com This method is a cornerstone for producing a variety of perfluoroalkyl iodides that are precursors to many fluorinated products. google.com
Below is a table summarizing the product distribution from a continuous telomerization process of tetrafluoroethylene with perfluoroethyl iodide at different temperatures.
| Reaction Temperature (°C) | TFE Conversion (%) | Product Distribution (mol %) - n value in C2F5(CF2CF2)nI |
| n=1 | ||
| 60 | 63.0 | 99.66 |
| 80 | 80.0 | 97.51 |
| 100 | 90.0 | 92.23 |
| 120 | 95.0 | 85.15 |
Data derived from a continuous process with a TFE/(C2F5I+TFE) molar ratio of 4.25 mol % and a pressure of 3 MPa. nih.gov
Formation of Copolymers and Oligomers through Telomerization Processes
Telomerization is a fundamental process for the synthesis of perfluoroalkyl iodides, which are valuable precursors for a variety of fluorinated materials. This reaction involves the addition of a telogen, such as a perfluoroalkyl iodide, across a taxogen, typically a fluoroalkene like tetrafluoroethylene (TFE). The process yields a series of longer-chain perfluoroalkyl iodides, known as telomers.
Industrially, the production of perfluoroalkyl iodides with carbon chains ranging from about 6 to 12 atoms often employs telomerization, as illustrated by the general reaction:
RfI + nCF₂=CF₂ → Rf(CF₂CF₂)nI
Here, Rf represents a perfluoroalkyl group (e.g., C₂F₅), and 'n' is an integer. patsnap.com For instance, pentafluoroethyl iodide can be used as a telogen in the telomerization of tetrafluoroethylene to produce straight-chain perfluoroalkyl iodides. google.com
The conditions of the telomerization reaction, such as temperature, pressure, and the ratio of reactants, can be controlled to influence the distribution of the resulting telomer chain lengths. patsnap.comkisti.re.kr For example, a continuous process for producing medium-chain perfluoroalkyl iodides can be achieved at relatively low temperatures with minimal impurity generation by using a tubular reactor packed with a metal catalyst. patsnap.com
A variation of this process is cotelomerization, where more than one type of monomer is used. For instance, the cotelomerization of ethylene (B1197577) and tetrafluoroethylene (TFE) with 1H,1H,2H,2H-perfluoroalkyl iodides can produce ethylene-tetrafluoroethylene (ETFE) cotelomer iodides. kisti.re.krresearchgate.net These reactions can be initiated by free-radical initiators. researchgate.net
Below is an interactive data table summarizing the telomerization of tetrafluoroethylene with perfluoroethyl iodide under different conditions.
| TFE Concentration (mol%) | Reaction Temperature (°C) | Reaction Pressure (MPa) | Starting Solution Supply Rate (ml/min) |
| 3.03 | 120 | 4.5 | 4.4 |
| 7.06 | 120 | 4.5 | 4.4 |
| 8.42 | 120 | 4.5 | 4.4 |
| 11.35 | 120 | 4.5 | 4.4 |
| 4.25 | 120 | 3 | Not Specified |
This data is illustrative of typical reaction parameters and is based on findings from continuous production methods. patsnap.com
Functionalization of Perfluoroalkyl Precursors
Synthetic Routes to Specific Perfluoroalkyl Iodides through Targeted Halogenation
The synthesis of specific perfluoroalkyl iodides can be achieved through the targeted halogenation of perfluoroalkyl precursors. These methods often involve the generation of perfluoroalkyl radicals, which can then be trapped by an iodine source.
One approach involves the activation of carbon-halogen bonds in fluoroalkyl halides. The interaction of perfluoroalkyl iodides with a halogen bond acceptor can activate the iodide and the perfluoroalkyl group, facilitating perfluoroalkylation reactions. nih.gov For instance, simple inorganic bases can promote the homolysis of perfluoroalkyl iodides to generate perfluoroalkyl radicals under mild conditions. nih.gov These radicals can then participate in various synthetic transformations.
The generation of perfluoroalkyl radicals can also be achieved through photoredox catalysis, where visible light mediates the formation of these reactive intermediates from perfluoroalkyl iodides. conicet.gov.ar These radicals can then be used in addition reactions with various organic substrates.
Furthermore, functional group interconversion provides another route to perfluoroalkyl iodides. For example, perfluorinated carboxylic acid fluorides can be converted to perfluoroalkyl iodides. researchgate.net This highlights the versatility of synthetic strategies available for accessing these important compounds.
Advanced Synthetic Strategies for Analogous Fluorinated Iodides
Synthesis of Perfluorinated Sulfonamides from Perfluoroalkanesulfonyl Fluorides
While not directly producing iodides, the synthesis of perfluorinated sulfonamides from perfluoroalkanesulfonyl fluorides represents an important related area of fluorinated compound synthesis, often starting from similar perfluoroalkyl precursors that could also be used to generate iodides.
The most common method for synthesizing N-alkylated perfluorooctanesulfonamides involves the reaction of perfluorooctanesulfonyl fluoride with a suitable primary or secondary amine. nih.govresearchgate.net This reaction typically proceeds in a solvent like diethyl ether or dioxane. nih.gov
RƒSO₂F + RNH₂ → RƒSO₂NHR
This synthetic approach has been utilized to prepare a range of N-alkylated perfluorooctanesulfonamides and related compounds for environmental and toxicological studies. nih.govresearchgate.net For example, perfluorooctanesulfonamidoethanols can be obtained from N-alkyl perfluoroalkanesulfonamides through alkylation with bromoethanol. nih.govresearchgate.net
An alternative route to the parent perfluorooctanesulfonamide (B106127) (RƒSO₂NH₂) avoids the direct use of ammonia. In this two-step synthesis, perfluorooctanesulfonyl fluoride is first reacted with sodium azide (B81097) to form the corresponding sulfonyl azide. Subsequent reduction of the azide with zinc and hydrochloric acid yields the sulfonamide. nih.gov
The following table details various amines used in the synthesis of perfluorinated sulfonamides from perfluoroalkanesulfonyl fluorides.
| Amine | Resulting Sulfonamide |
| Primary Amine (e.g., R-NH₂) | N-Alkyl Perfluorosulfonamide |
| Secondary Amine (e.g., R₂NH) | N,N-Dialkyl Perfluorosulfonamide |
| Ammonia (or via azide reduction) | Perfluorosulfonamide |
This table illustrates the versatility of the reaction between perfluoroalkanesulfonyl fluorides and various amines. nih.gov
Chemical Reactivity and Transformative Processes Involving 1 Iodo 1h,1h Nonafluoropentane
Radical Mediated Transformations
The chemistry of 1-Iodo-1H,1H-nonafluoropentane is dominated by radical pathways. The strong electron-withdrawing nature of the nonafluoropentyl group significantly weakens the carbon-iodine bond, facilitating its cleavage to produce the highly reactive 1H,1H-nonafluoropentyl radical. This intermediate is central to a variety of synthetic transformations, including additions to unsaturated systems and the perfluoroalkylation of electron-rich molecules.
A modern and efficient method for generating perfluoroalkyl radicals involves the activation of the carbon-iodine bond through halogen bonding. nih.govnsf.gov Perfluoroalkyl iodides, including this compound, can act as halogen bond donors due to the presence of an electrophilic region, known as a σ-hole, on the iodine atom. nsf.gov This allows them to form a halogen bond complex with Lewis bases (halogen bond acceptors), such as tert-butoxides, hydroxides, or hydroquinones. nih.govnsf.gov
This interaction, an n → σ* charge-transfer, weakens the C–I bond and facilitates the formation of a visible light-absorbing charge-transfer complex (CTC). nsf.gov Upon irradiation with visible light, a single-electron transfer can occur within this complex, leading to the homolytic cleavage of the C-I bond and the generation of a perfluoroalkyl radical under remarkably mild conditions, often without the need for traditional transition metal or photo-catalysts. nih.govnsf.gov
The carbon-iodine bond in this compound is inherently weak and prone to homolytic cleavage, a process where the two electrons in the bond are divided equally between the carbon and iodine atoms, yielding a radical pair. thieme-connect.de This cleavage can be initiated through several mechanisms:
Thermal Initiation: Application of heat can provide sufficient energy to overcome the bond dissociation energy, leading to the formation of the perfluoroalkyl radical and an iodine atom.
Photochemical Initiation: Perfluoroalkyl iodides can absorb ultraviolet light, which promotes the molecule to an excited state that rapidly dissociates into radicals. researchgate.net Due to this light sensitivity, iodoalkanes are often stored in brown glass bottles to prevent photodecomposition. thieme-connect.de
Chemically-Induced Initiation: Radical initiators, such as azobisisobutyronitrile (AIBN) or peroxides, can be used to trigger the generation of perfluoroalkyl radicals. researchgate.net
Halogen Bond-Assisted Cleavage: As detailed previously, interaction with a Lewis base activates the C-I bond, allowing for its homolytic cleavage under milder conditions, such as exposure to visible light. nih.gov
Once generated, the 1H,1H-nonafluoropentyl radical can be used to perfluoroalkylate various electron-rich π-systems, such as arenes and heteroarenes. nih.govnsf.gov In these reactions, the radical adds to the electron-rich molecule, followed by a hydrogen atom transfer or subsequent oxidation to restore aromaticity and yield the final perfluoroalkylated product. nsf.gov This method provides a direct route for C-H functionalization. For instance, reactions with compounds like aniline, pyrrole, and indole (B1671886) have been shown to yield the corresponding perfluoroalkylated products in moderate to good yields. nih.gov
Table 1: Examples of C-H Perfluoroalkylation of Electron-Rich Arenes and Heteroarenes Note: Data is generalized from reactions with perfluoroalkyl iodides like C₄F₉I, which serves as a proxy for this compound.
| Substrate | Reagents & Conditions | Product Type | Yield | Citation |
|---|---|---|---|---|
| Aniline Derivatives | C₄F₉I, KOH, Blue LED | Perfluoroalkylaniline | Good | nih.gov |
| Pyrrole Derivatives | C₄F₉I, KOH, Blue LED | Perfluoroalkylpyrrole | Moderate | nih.gov |
| Indole Derivatives | C₄F₉I, KOH, Blue LED | Perfluoroalkylindole | Moderate | nih.gov |
A cornerstone of perfluoroalkyl iodide chemistry is the atom-transfer radical addition (ATRA) to unsaturated carbon-carbon bonds. nsf.gov The 1H,1H-nonafluoropentyl radical, generated by one of the methods described above, readily adds across alkenes and alkynes. nih.gov This initial addition creates a new carbon-centered radical, which then abstracts an iodine atom from another molecule of this compound. This step yields the final 1,2-addition product and regenerates a perfluoroalkyl radical, thus propagating a radical chain reaction. nih.govnsf.gov This process efficiently creates two new bonds: a C-C bond and a C-I bond.
The radical addition of perfluoroalkyl iodides to unsaturated systems often proceeds with high levels of control over the product's structure.
Regioselectivity: In reactions with terminal alkenes and alkynes, the addition is highly regioselective. The perfluoroalkyl radical preferentially adds to the terminal carbon atom. This selectivity is driven by the formation of the more stable secondary alkyl or vinyl radical intermediate. nih.gov This outcome has been observed across a wide range of substrates, including those derived from natural products and drugs. nih.gov
Stereoselectivity: In certain cases, the addition can also be stereoselective. For example, the addition of perfluoroalkyl iodides to specific allenes conjugated with electron-withdrawing groups has been shown to proceed with complete stereoselectivity, yielding products with an E-configuration. researchgate.net For additions to cyclic systems like norbornene derivatives, the radical addition and subsequent iodine transfer can be directed to specific faces (exo/endo) of the molecule. researchgate.net
Table 2: Regioselectivity in the 1,2-Addition to Unsaturated Systems
| Unsaturated System | Position of Rf Addition | Position of Iodine Addition | Selectivity | Citation |
|---|---|---|---|---|
| Terminal Alkene (R-CH=CH₂) | C-2 (Internal) | C-1 (Terminal) | Excellent | nih.gov |
| Terminal Alkyne (R-C≡CH) | C-2 (Internal) | C-1 (Terminal) | Excellent | nih.gov |
While radical reactions can be initiated thermally or photochemically, modern synthetic methods often employ catalytic systems to improve efficiency and operate under milder conditions. Although iron-catalyzed systems are used in radical chemistry, recent advancements in perfluoroalkylation have highlighted other effective catalytic approaches.
A notable example is the use of a substituted hydroquinone (B1673460) catalyst under visible light irradiation. nsf.gov The hydroquinone catalytically forms a halogen-bonding complex with the perfluoroalkyl iodide, which then absorbs light to initiate the radical process. The catalyst is regenerated in a hydrogen atom transfer (HAT) step, allowing it to be used in sub-stoichiometric amounts. nsf.gov Other simple systems, while not always strictly catalytic, can initiate these radical chains with high efficiency. These include the use of sodium dithionite (B78146) or simple bases like potassium hydroxide (B78521) (KOH) in combination with light, which act as effective initiators for the 1,2-addition reactions. nih.govresearchgate.net Copper salts, such as CuCl, have also been employed as inexpensive and effective initiators for related perfluoroalkylation reactions. nih.gov
1,2-Addition Reactions of Perfluoroalkyl Iodides to Unsaturated Systems (Alkenes and Alkynes)
Mechanistic Investigations of Radical Intermediates in Catalytic Cycles
The study of reaction mechanisms involving this compound often centers on the generation and subsequent reactions of the 1H,1H-nonafluoropentyl radical. These radical intermediates are key players in various catalytic cycles. The homolytic cleavage of the carbon-iodine bond, often initiated by light, heat, or a radical initiator, generates the perfluoroalkyl radical. researchgate.net
The generation of perfluoroalkyl radicals from perfluoroalkyl iodides is a cornerstone of many synthetic methodologies. organic-chemistry.org These radicals can then participate in a variety of transformations, including addition to multiple bonds and cross-coupling reactions. organic-chemistry.orgrsc.orgchinesechemsoc.org The specific pathways and the efficiency of these reactions are highly dependent on the reaction conditions, such as the choice of catalyst, solvent, and temperature. Mechanistic investigations help to unravel these dependencies and pave the way for the development of more efficient and selective synthetic methods. chimia.ch
Role as a Fluorous Tag
Integration of Fluorous Tags into Substrates for Synthetic Manipulations
The highly fluorinated chain of this compound makes it an effective "fluorous tag." In fluorous synthesis, substrates are tagged with a perfluoroalkyl group, which imparts unique solubility properties. nih.govresearchgate.net This "phase-tag" strategy facilitates the separation and purification of tagged molecules from non-fluorinated reactants and byproducts. nih.govnih.gov
The attachment of a fluorous tag, such as the nonafluoropentyl group, to a substrate allows for solution-phase synthesis with the purification advantages typically associated with solid-phase synthesis. nih.govnih.gov The tagged molecules are generally soluble in common organic solvents, allowing for homogeneous reaction conditions and straightforward monitoring of reaction progress. nih.govnih.gov After a reaction, the fluorous-tagged product can be selectively separated using techniques like fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE). nih.govnih.gov
Fluorous tags are typically connected to the parent molecule via a short hydrocarbon linker to insulate the reactive site from the electron-withdrawing effects of the fluorine atoms. nih.gov This design ensures that the chemical reactivity of the substrate is not significantly altered by the presence of the tag. A variety of fluorous-tagged protecting groups and reagents have been developed, enabling the application of this methodology to the synthesis of diverse classes of organic compounds, including small molecules, peptides, and oligosaccharides. nih.govrsc.org
Fluorous Mixture Synthesis (FMS) and Chromatographic Separation Based on Fluorine Content
Fluorous Mixture Synthesis (FMS) is an advanced strategy that leverages fluorous tagging for the efficient construction of chemical libraries. nih.govnih.gov In FMS, a set of substrates is each labeled with a different fluorous tag containing a varying number of fluorine atoms. researchgate.net These tagged substrates are then mixed and subjected to a series of chemical transformations. nih.gov
The resulting mixture of fluorous-tagged products is then separated, or "demixed," based on their fluorine content using fluorous high-performance liquid chromatography (HPLC). nih.govsemanticscholar.org The retention time in fluorous chromatography is directly related to the size of the fluorous tag, allowing for the separation of compounds with different perfluoroalkyl chains. nih.govresearchgate.net This separation can be so precise that it is based on the fluorine content percentage rather than just the absolute number of fluorine atoms. nih.govresearchgate.net
After separation, the fluorous tags are cleaved to yield the individual, pure final products. nih.gov FMS combines the advantages of solution-phase chemistry, such as rapid reaction kinetics and ease of analysis, with the high throughput of mixture synthesis and the simplified purification offered by phase-tagging. nih.govsemanticscholar.org This powerful technique has been successfully applied to the synthesis of enantiomers, diastereomers, and large compound libraries. nih.govsemanticscholar.org
The following table illustrates the principle of FMS separation.
| Compound | Fluorous Tag | Relative Fluorine Content | Elution Order in Fluorous HPLC |
| Substrate A | C4F9CH2CH2- | Low | First |
| Substrate B | C6F13CH2CH2- | Medium | Second |
| Substrate C | C8F17CH2CH2- | High | Third |
Applications in Green Chemistry Methodologies
The unique properties of perfluoroalkyl iodides like this compound lend themselves to certain applications within the framework of green chemistry. One area of interest is the development of more environmentally benign synthetic methods. For example, visible-light-induced reactions using perfluoroalkyl iodides can sometimes proceed without the need for metal catalysts, which can be toxic and difficult to remove from products. organic-chemistry.org Furthermore, some photocatalytic cycles involving perfluoroalkyl iodides can be designed to be atom-economical, minimizing waste. rsc.org
The use of fluorous tags, derived from compounds such as this compound, can also contribute to greener chemical processes. Fluorous biphasic catalysis, for instance, allows for the easy separation and recycling of expensive and often toxic heavy-metal catalysts. researchgate.net By attaching a fluorous tag to a catalyst, it can be selectively partitioned into a fluorous solvent phase after the reaction, allowing the product to be easily isolated from the organic phase and the catalyst to be reused.
However, it is important to note that the environmental impact of per- and polyfluorinated alkyl substances (PFAS) is a significant concern. researchgate.net While some fluorous chemistry techniques offer green advantages in terms of reaction efficiency and catalyst recycling, the persistence and potential toxicity of certain fluorinated compounds in the environment must be carefully considered. Therefore, the application of this compound in green chemistry requires a holistic assessment of the entire lifecycle of the chemicals involved.
Facilitating Catalyst Recycling in Homogeneous and Biphasic Catalysis
The attachment of a fluorous tag, derived from this compound, to a homogeneous catalyst can render it easily separable from the reaction mixture, thereby enabling its recovery and reuse. This approach addresses a key challenge in homogeneous catalysis, which is the often difficult and costly separation of the catalyst from the products and unreacted starting materials. Two primary strategies are employed: fluorous biphasic catalysis and thermomorphic catalysis.
Fluorous Biphasic Catalysis (FBC)
In FBC, a reaction is carried out in a two-phase system consisting of a fluorous solvent and a conventional organic solvent. A catalyst bearing a fluorous tag, such as the nonafluoropentyl group, will preferentially dissolve in the fluorous phase. The reactants, being primarily organic, reside in the organic phase. Agitation or heating can be used to create a single phase or a large interfacial area for the reaction to proceed. Upon completion, the mixture is allowed to separate back into two distinct layers. The product-containing organic layer can be decanted, leaving the fluorous catalyst in the fluorous layer, ready for reuse in a subsequent reaction cycle.
Thermomorphic Catalysis
Thermomorphic catalysis offers an alternative approach that avoids the use of a permanent biphasic system. In this strategy, a fluorous-tagged catalyst is used in a single organic solvent. At ambient temperature, the catalyst is insoluble and exists as a solid. Upon heating, the catalyst dissolves, creating a homogeneous reaction mixture that allows for efficient catalysis. After the reaction is complete, the mixture is cooled, causing the fluorous catalyst to precipitate out of the solution. The solid catalyst can then be recovered by simple filtration and reused. This method eliminates the need for a fluorous solvent during the reaction and workup.
An example of this is the use of thermomorphic fluorous phosphines in the conjugate addition of alcohols to methyl propiolate. These catalysts, bearing perfluoroalkyl ponytails, exhibit a significant increase in solubility in n-octane at elevated temperatures. After the reaction, the catalyst is recovered by cooling and precipitation and can be reused for multiple cycles with minimal loss of activity. acs.orgresearchgate.net
| Catalyst Recycling Strategy | Description | Typical Catalyst Recovery |
| Fluorous Biphasic Catalysis | Catalyst with a fluorous tag is dissolved in a fluorous solvent, which is immiscible with the organic phase containing the product. | >95% |
| Thermomorphic Catalysis | Fluorous-tagged catalyst is soluble in the organic solvent only at elevated temperatures, precipitating out upon cooling for easy recovery. | >97% |
This table presents representative data from studies using fluorous-tagged catalysts, which may have different perfluoroalkyl chain lengths than the nonafluoropentyl group.
Product Isolation and Purification Strategies Leveraging Fluorous Properties
The fluorous tag on this compound can also be strategically attached to a substrate to facilitate the purification of the desired product. This is particularly useful in multi-step synthesis and in parallel synthesis where rapid purification is essential. The primary technique employed is fluorous solid-phase extraction (F-SPE).
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE utilizes a stationary phase, typically silica (B1680970) gel modified with a fluorous layer (e.g., perfluorooctylethylsilyl groups), which has a high affinity for fluorous-tagged molecules. acs.org A reaction mixture containing a fluorous-tagged product and non-fluorous impurities is passed through a cartridge containing this fluorous silica gel. The non-fluorous components are easily eluted with a "fluorophobic" solvent (e.g., a methanol/water mixture), while the fluorous-tagged product is retained on the column. Subsequently, a "fluorophilic" solvent (e.g., a more organic solvent like THF or acetone) is used to elute the purified fluorous-tagged product. nih.gov
This technique is highly effective for separating products from excess reagents and byproducts. For instance, in the synthesis of a library of ureas, unreacted amines were scavenged with a fluorous isatoic anhydride. The resulting fluorous-tagged scavenger and its adduct were then easily removed by F-SPE, yielding the desired urea (B33335) products in high purity. nih.gov In many cases, product yields after F-SPE are high, and purities often exceed 90%. nih.gov
| Reaction Type | Fluorous Tag Application | Purification Method | Typical Product Purity |
| Amide Coupling | Fluorous-tagged protecting group on an amino acid. | Fluorous Solid-Phase Extraction (F-SPE) | >90% acs.org |
| Urea Synthesis | Fluorous-tagged scavenger for excess amine. | Fluorous Solid-Phase Extraction (F-SPE) | >90% nih.gov |
| S-alkylation | Fluorous-tagged scavenger for excess thiol. | Fluorous Solid-Phase Extraction (F-SPE) | >90% nih.gov |
This table provides illustrative examples of product purification using fluorous tags of varying lengths, demonstrating the general utility of the F-SPE technique.
Applications in Advanced Materials and Chemical Technologies
Catalysis and Reaction Media Engineering
1-Iodo-1H,1H-nonafluoropentane serves as a crucial starting material for synthesizing "fluorous-tagged" ligands and catalysts. By attaching the C4F9CH2CH2- group, often referred to as a "fluorous pony-tail," to a catalytically active molecule, its solubility profile is fundamentally altered. These modified catalysts exhibit preferential solubility in fluorous solvents over common organic or aqueous solvents. illinois.edu
A primary application is in the creation of fluorous phosphine (B1218219) ligands. These ligands are designed with spacer groups, such as methylene units, between the phosphorus atom and the highly electronegative fluorous chain. illinois.edu This insulation prevents the electron-withdrawing effect of the fluorine atoms from negatively impacting the catalytic activity of the metal center to which the ligand is coordinated. illinois.edu The result is a catalyst that retains its intrinsic reactivity while gaining the separation advantages of a fluorous tag. mtak.hu
The FBS approach has been successfully applied to a wide range of important industrial and laboratory-scale catalytic reactions. mtak.huillinois.edu
Hydroformylation: The concept of FBS was notably demonstrated with the hydroformylation of olefins using a rhodium catalyst bearing fluorous phosphine ligands. mtak.huillinois.edu This reaction converts alkenes into aldehydes, a fundamental transformation in industrial chemistry.
Oxidation: Fluorous catalysts have been employed in various oxidation reactions. For instance, the oxidation of aldehydes, sulfides, and olefins has been carried out in biphasic systems using catalysts with fluorous ligands, often in perfluorinated solvents that exhibit high gas solubility, which is advantageous when using oxygen as an oxidant. tcichemicals.com
C-C Bond Formation: Fluorous modifications have proven effective in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules. acs.org The fluorous Stille coupling, for example, uses fluorous tin reagents to facilitate C-C bond formation, with the fluorous byproducts easily removed after the reaction. acs.org Other examples include Heck and Suzuki couplings. acs.org
Other Transformations: The utility of fluorous biphasic catalysis extends to other reactions such as hydroboration and hydrosilylation. illinois.edu
The combination of fluorous chemistry and microwave irradiation offers a synergistic approach to accelerate organic synthesis and purification. nih.govajgreenchem.com Microwave heating provides rapid, uniform, and efficient energy transfer directly to the reactants and solvent, leading to dramatic reductions in reaction times compared to conventional heating methods. nih.govajgreenchem.com
The chemical and thermal stability of the carbon-fluorine bond makes fluorous-tagged compounds particularly well-suited for high-temperature reactions under microwave conditions. nih.gov This compatibility has been demonstrated in transition-metal-catalyzed reactions, such as the fluorous Stille cross-coupling. acs.orgacs.org In one study, these reactions reached completion in as little as 90-120 seconds under microwave irradiation, whereas comparable thermal reactions required approximately one day. acs.orgacs.org This high-speed synthesis, coupled with the simplified fluorous separation that follows, significantly improves the efficiency of chemical production, particularly for applications in parallel synthesis and the creation of compound libraries. acs.orgnih.gov
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | ~ 1 day | 90 - 120 seconds | acs.orgacs.org |
| Heating Method | Oil Bath / Heating Mantle | Direct Dielectric Heating | nih.govajgreenchem.com |
| Efficiency | Lower throughput | High-speed, suitable for parallel synthesis | acs.orgnih.gov |
Separation Science
A defining feature of fluorous chemistry is the strategic coupling of reaction and separation. researchgate.net Attaching a fluorous tag derived from this compound to a molecule provides a powerful handle for its selective isolation from a complex mixture. nih.gov
The unique partitioning behavior of fluorous-tagged compounds forms the basis of highly effective separation techniques. mtak.hu
Liquid-Liquid Extraction: As described in the context of Fluorous Biphasic Systems (FBS), simple liquid-liquid extraction is a primary method for separation. Following a reaction, the fluorous phase containing the catalyst can be separated from the organic phase containing the product using a standard separatory funnel. tcichemicals.com
Fluorous Solid-Phase Extraction (F-SPE): F-SPE is a powerful chromatographic technique that uses silica (B1680970) gel with a chemically bonded fluorous phase (e.g., –SiMe2(CH2)2C8F17) as the stationary phase. nih.govrsc.org This "fluorous silica" preferentially retains compounds containing fluorous tags due to fluorous-fluorous interactions. rsc.org The separation process is straightforward and highly predictable. researchgate.net
Standard F-SPE: A mixture is loaded onto a fluorous silica cartridge. A fluorophobic solvent (e.g., a methanol/water or acetonitrile/water mixture) is used to elute the non-fluorous compounds. nih.gov Subsequently, a fluorophilic solvent (like perfluorohexane or a fluorinated ether) is used to elute the desired fluorous-tagged compound. nih.gov
Reverse F-SPE: In this variation, the roles of the phases are inverted. A mixture is loaded onto a standard polar solid phase, like regular silica gel. nih.govfigshare.com An organic solvent is used to elute the non-fluorous components, while a fluorous solvent is then used to wash off the fluorous-tagged compounds, which are less retained by the polar silica. nih.govfigshare.com
F-SPE is highly versatile and can be used to purify fluorous-tagged reaction products or to remove fluorous catalysts and reagents from a reaction mixture. researchgate.net Its efficiency and predictability make it an invaluable tool in synthetic chemistry. researchgate.net
| Solvent Type | Purpose | Examples | Reference |
|---|---|---|---|
| Fluorophobic | Elute non-fluorous compounds in standard F-SPE | 80:20 Methanol/Water, 70:30 Acetonitrile/Water | nih.gov |
| Fluorophilic | Elute fluorous-tagged compounds in standard F-SPE | Perfluorohexane, Perfluoromethylcyclohexane, Fluorinated Ethers | societechimiquedefrance.frnih.gov |
Chromatographic Separations Utilizing Fluorous Stationary Phases (e.g., F-SiO2)
While direct studies detailing the use of this compound in the synthesis of fluorous stationary phases are not extensively documented, the principles of fluorous chemistry suggest its potential as a key building block for such applications. Fluorous stationary phases, often based on silica gel modified with perfluoroalkyl groups (F-SiO2), are instrumental in a specialized separation technique known as fluorous solid-phase extraction (F-SPE). This method leverages the unique property of "fluorophilicity," where highly fluorinated molecules preferentially adsorb onto a similarly fluorinated solid support.
The synthesis of these stationary phases typically involves the reaction of silica gel with a perfluoroalkyl-containing silane. This compound can serve as a precursor to such silanes. For instance, it can be converted to a Grignard reagent or undergo a hydrosilylation reaction with a suitable silane to create a nonafluoropentyl-functionalized silane. This reagent can then be used to modify the surface of silica gel, creating a fluorous stationary phase.
The resulting F-SiO2, bearing nonafluoropentyl chains, would exhibit strong retention for other fluorinated compounds. In a typical F-SPE workflow, a mixture of fluorous and non-fluorous compounds is loaded onto a cartridge packed with the fluorous silica. A "fluorophobic" solvent (e.g., a methanol/water mixture) is used to elute the non-fluorous components, while the fluorinated compounds are retained. Subsequently, a "fluorophilic" solvent (e.g., a perfluorinated solvent or a highly fluorinated alcohol) is used to elute the retained fluorous molecules. This technique is highly effective for the purification of fluorous-tagged reaction products in organic synthesis.
| Separation Technique | Principle | Role of this compound |
| Fluorous Solid-Phase Extraction (F-SPE) | Selective retention of fluorinated compounds on a fluorous stationary phase. | Precursor for the synthesis of nonafluoropentyl-functionalized silanes used to create the fluorous stationary phase. |
Supramolecular Chemistry and Self-Assembly
Design of Fluorous Amphiphiles and Their Assembly Behavior
This compound is a valuable starting material for the synthesis of fluorous amphiphiles, which are molecules containing both a fluorophilic (fluorocarbon) and a lipophilic or hydrophilic (hydrocarbon or polar) segment. The distinct and often immiscible nature of these segments drives the self-assembly of these molecules into a variety of ordered nanostructures in solution and at interfaces.
The synthesis of such amphiphiles can be achieved by coupling the nonafluoropentyl iodide with a hydrophilic or lipophilic moiety. For example, reaction with a thiol-terminated polyethylene glycol (PEG) could yield a fluorous-PEG amphiphile. Similarly, reaction with a long-chain alkyl thiol could produce a semifluorinated alkane.
These fluorous amphiphiles exhibit fascinating self-assembly behavior. In aqueous media, they can form micelles, vesicles, or other aggregates where the fluorocarbon tails are sequestered from the water, forming a fluorous core. In organic solvents, reverse micelles can form. At interfaces, such as the air-water interface, they can form stable monolayers. The specific architecture of the self-assembled structure is influenced by factors such as the relative block lengths of the fluorous and non-fluorous segments, the nature of the head group, and the surrounding environment (e.g., solvent, temperature, concentration).
The self-assembly of semifluorinated alkanes, which can be synthesized from precursors like this compound, has been studied on various surfaces. These molecules can spontaneously form well-defined nanoscopic structures, such as ribbons and spirals, depending on the deposition conditions. This behavior is driven by the tendency of the fluorocarbon and hydrocarbon segments to phase-separate at the nanoscale.
| Amphiphile Type | Driving Force for Self-Assembly | Potential Nanostructures |
| Fluorous-PEG | Hydrophobic and fluorophobic effects in water | Micelles, vesicles, and surface monolayers |
| Semifluorinated alkane | Nanoscale phase separation of fluorocarbon and hydrocarbon segments | Monolayers, bilayers, and surface nanostructures (ribbons, spirals) |
Polymer Science and Fluoroelastomers
Synthesis of Fluorinated Polymers and Copolymers using Fluoroalkyl Iodides as Monomers or Initiators
Perfluoroalkyl iodides, including this compound, are versatile reagents in the synthesis of fluorinated polymers. They can function as initiators, chain transfer agents, or even monomers in various polymerization reactions, particularly those involving radical mechanisms.
One important application is in telomerization , a process where a "telogen" (the fluoroalkyl iodide) reacts with a "taxogen" (a polymerizable monomer, such as tetrafluoroethylene (B6358150) or vinylidene fluoride) to form low molecular weight polymers, or "telomers". taylorandfrancis.com In this process, the perfluoroalkyl iodide can be cleaved, often by heat or a radical initiator, to generate a perfluoroalkyl radical that initiates polymerization. The iodine atom can then be transferred to the growing polymer chain, allowing for a degree of control over the molecular weight.
Furthermore, perfluoroalkyl iodides can be used as initiators in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, after appropriate functional group transformation. nih.gov These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.
This compound can also be used to introduce perfluoroalkyl side chains into polymers. This can be achieved by first converting it into a polymerizable monomer, for example, by reaction with an acrylic or styrenic precursor. The subsequent polymerization or copolymerization of this monomer would yield a polymer with pendant nonafluoropentyl groups.
Engineering of Fluoropolymer Properties through Controlled Fluorination
The incorporation of fluorinated moieties, such as the nonafluoropentyl group from this compound, into a polymer can significantly alter its properties. These modifications are a powerful tool for engineering materials with specific and desirable characteristics.
The presence of perfluoroalkyl side chains can lead to a number of property enhancements:
Low Surface Energy: The fluorinated side chains tend to migrate to the polymer surface, creating a low-energy surface that is both hydrophobic and oleophobic. This imparts stain and water repellency to the material. fluoropolymers.eu
Reduced Friction: The low intermolecular forces between fluorocarbon chains can lead to a lower coefficient of friction.
Gas Permeability: The introduction of bulky fluorinated side chains can increase the free volume within the polymer matrix, leading to higher gas permeability.
Modified Mechanical Properties: The presence of fluorinated side chains can affect the glass transition temperature, crystallinity, and mechanical strength of the polymer. For instance, the incorporation of flexible fluorinated side chains can lead to materials with elastomeric properties.
By controlling the amount and distribution of the nonafluoropentyl groups within the polymer architecture (e.g., as side chains in random or block copolymers), it is possible to fine-tune these properties for specific applications, ranging from advanced coatings and membranes to high-performance elastomers.
| Property | Effect of Nonafluoropentyl Group |
| Surface Energy | Decreased |
| Thermal Stability | Increased |
| Chemical Resistance | Increased |
| Coefficient of Friction | Decreased |
| Gas Permeability | Potentially Increased |
Bioorganic and Biochemical Applications
While specific bioorganic or biochemical applications of this compound are not widely reported, the introduction of small fluorinated groups into biologically active molecules is a well-established strategy in medicinal chemistry and chemical biology. The unique properties of fluorine can lead to improved pharmacological profiles.
This compound can serve as a building block for the synthesis of more complex fluorinated molecules for biological evaluation. For example, the nonafluoropentyl group could be incorporated into drug candidates to enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. The high strength of the C-F bond can block metabolic pathways, leading to a longer biological half-life. Increased lipophilicity can improve membrane permeability and bioavailability.
In the realm of biochemical tools, fluoroalkyl iodides can be used in the synthesis of labeled molecules for various assays. While radioactive iodine isotopes are more commonly used for radiolabeling, the nonafluoropentyl group could serve as a "fluorous tag" for the separation and detection of biomolecules. For instance, a biomolecule could be tagged with a nonafluoropentyl group, allowing for its selective capture on a fluorous stationary phase.
Furthermore, the development of in vitro screening assays for the toxicological evaluation of per- and polyfluorinated substances (PFAS) is an active area of research. Studies have investigated the potential of various PFAS compounds to interact with biological targets, such as the human sodium/iodide symporter (hNIS). epa.govepa.gov While not a direct application, such studies highlight the importance of understanding the biological interactions of compounds like this compound.
Modification of Biomolecules with Fluorous Domains
The covalent attachment of a fluorous tag, a chemical moiety with a high fluorine content, to a biomolecule imparts the unique solubility characteristics of the tag onto the entire construct. This modification is a powerful tool for the separation and purification of the tagged biomolecule. For instance, a protein or peptide tagged with a fluorous domain can be selectively separated from a complex biological mixture using fluorous solid-phase extraction (F-SPE). This technique simplifies purification workflows, offering an efficient alternative to traditional chromatographic methods.
Development of Fluorous Microarrays for Biomolecular Interactions
Fluorous microarrays represent a specialized platform for studying interactions between biomolecules. In this technology, a glass slide is coated with a fluorous layer. Biomolecules, such as proteins or peptides, are then modified with fluorous tags. When applied to the slide, these tagged biomolecules are immobilized on the surface through strong fluorous-fluorous interactions. This method provides a robust and specific way to anchor biomolecules, creating a stable and uniform surface for interaction studies, such as screening for drug binding or identifying protein-protein interactions.
Investigations into the Utility of Fluorinated Compounds in 19F-Magnetic Resonance Imaging (19F-MRI)
Fluorine-19 (¹⁹F) Magnetic Resonance Imaging is an emerging imaging modality that leverages the unique properties of the ¹⁹F nucleus. Unlike conventional ¹H-MRI, which detects hydrogen atoms abundant in the body, ¹⁹F-MRI detects exogenous fluorinated compounds, resulting in images with virtually no background signal. nih.gov This allows for the precise and quantitative detection of administered imaging agents.
Perfluorocarbons (PFCs), a class of compounds to which this compound belongs, are ideal candidates for ¹⁹F-MRI agents due to their high fluorine content and biological inertness. These compounds are often formulated into nanoparticles to serve as contrast agents. nih.gov The high density of equivalent fluorine atoms in molecules like this compound can lead to a strong, singular resonance signal, enhancing detection sensitivity. The spin-lattice relaxation rates of PFCs are also sensitive to the partial pressure of oxygen, allowing ¹⁹F-MRI to be used for quantitative mapping of tissue oxygenation, a critical parameter in oncology and other fields. nih.gov
Table 1: Comparison of ¹H-MRI and ¹⁹F-MRI Properties
| Property | ¹H-MRI (Conventional) | ¹⁹F-MRI (Fluorine) |
|---|---|---|
| Endogenous Signal | High background signal from water and lipids in tissues. | Virtually no endogenous background signal in biological tissues. nih.gov |
| Nucleus Detected | Proton (¹H) | Fluorine-19 (¹⁹F) |
| Natural Abundance | ~99.98% | 100% nih.gov |
| Relative Sensitivity | 100% | 83% (relative to ¹H) nih.gov |
| Primary Application | Anatomical and functional imaging. | Quantitative tracking of labeled cells, drugs, or oxygen levels. nih.govnih.gov |
| Quantification | Relative; difficult to determine absolute concentration. | Direct quantification of the agent is possible within a voxel. nih.gov |
Combinatorial Chemistry and High-Throughput Synthesis
Fluorous chemistry provides a robust platform for accelerating the synthesis and purification of large numbers of compounds, a cornerstone of modern drug discovery and materials science.
Application of Fluorous Tags in Parallel Synthesis and Library Generation
In combinatorial chemistry, the goal is to rapidly synthesize a large "library" of related molecules for screening. A major bottleneck in this process is the purification of each compound. Fluorous tagging offers an elegant solution. By attaching a fluorous tag to a common starting material, entire libraries of compounds can be synthesized in parallel. nih.gov After each reaction step, the desired fluorous-tagged products can be easily separated from non-fluorous reagents and byproducts using fluorous solid-phase extraction (F-SPE). This purification method is significantly faster than traditional column chromatography and is amenable to automation, making it ideal for high-throughput workflows. nih.gov
Table 2: General Workflow for Fluorous-Assisted Parallel Synthesis
| Step | Action | Purpose |
|---|---|---|
| 1. Tagging | A fluorous tag is covalently attached to a starting substrate. | To impart fluorous solubility properties to the molecule for simplified purification. |
| 2. Reaction | The tagged substrate undergoes one or more chemical reactions in solution to build the desired molecule. Excess non-fluorous reagents are used to drive the reaction to completion. | Synthesis of the target compound library. Solution-phase kinetics are typically fast. nih.gov |
| 3. Extraction (Catch) | The reaction mixture is passed through a fluorous silica gel cartridge (F-SPE). | The fluorous-tagged product is retained ("caught") by the cartridge, while non-fluorous impurities and excess reagents are washed away. |
| 4. Elution (Release) | The purified, tagged product is washed from the cartridge using a fluorous solvent. | Isolation of the purified product. |
| 5. Detagging | The fluorous tag is chemically cleaved from the final product. | To yield the final, untagged target molecule. |
| 6. Final Purification | A final F-SPE step is performed where the untagged product passes through the cartridge, while any remaining tagged material is retained. | To remove the cleaved tag and any incompletely detagged molecules. |
Fluorous-Assisted Synthesis of Complex Molecules (e.g., Oligosaccharides)
The synthesis of complex molecules like oligosaccharides is a challenging, multi-step process that traditionally requires laborious purification at each stage. nih.gov Fluorous-assisted synthesis has emerged as a powerful strategy to overcome these difficulties. In this approach, a fluorous tag is attached to the growing oligosaccharide chain. nih.gov
This methodology can be integrated with one-pot synthesis protocols, where multiple glycosylation reactions are performed sequentially in the same reaction vessel without intermediate purification. nih.gov After the sequence is complete, the fluorous tag is used to selectively "catch" the final, full-length oligosaccharide from the complex mixture of reagents, incomplete chains, and byproducts via F-SPE. Subsequent removal of the tag "releases" the pure oligosaccharide. nih.gov This combination of one-pot reaction and fluorous separation dramatically enhances the efficiency of complex carbohydrate synthesis. nih.govpharm.or.jp
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organofluorine compounds due to the unique properties of the ¹⁹F nucleus, which has 100% natural abundance and a wide chemical shift range. acs.orgjeolusa.com
¹⁹F NMR Spectroscopy for Structural Elucidation and Purity Assessment
For a molecule like 1-Iodo-1H,1H-nonafluoropentane (CF₃CF₂CF₂CF₂CH₂I), ¹⁹F NMR spectroscopy is exceptionally informative. The spectrum provides distinct signals for each chemically non-equivalent fluorine environment. The chemical shift, integration, and coupling patterns of these signals allow for unambiguous confirmation of the perfluoroalkyl chain structure.
Structural Elucidation : The terminal -CF₃ group, the adjacent -CF₂- group, and the subsequent two -CF₂- groups will each produce a unique resonance or set of resonances in the ¹⁹F NMR spectrum. The chemical shifts are highly sensitive to the local electronic environment, allowing for precise assignment.
Purity Assessment : The presence of impurities, such as isomers or residual starting materials, can be readily detected as additional peaks in the ¹⁹F NMR spectrum. nih.gov By integrating the signals of the main compound and the impurities, a quantitative assessment of purity can be achieved. Proton-decoupling is often employed to simplify the spectra, causing each unique ¹⁹F signal to appear as a singlet, which simplifies quantification. nih.gov
| Fluorine Environment (in C₄F₉CH₂I) | Expected ¹⁹F Chemical Shift Range (ppm, relative to CFCl₃) | Expected Multiplicity (Coupled) |
|---|---|---|
| -CF₃ | -80 to -85 | Triplet |
| -CF₂CF₃ | -124 to -128 | Multiplet |
| -CF₂CH₂I | -112 to -118 | Multiplet |
| -CF₂CF₂CH₂I | -122 to -126 | Multiplet |
Analysis of Long-Range Fluorine-Fluorine Virtual Coupling in Perfluorinated Structures
In molecules with extended perfluoroalkyl chains, long-range couplings between fluorine nuclei separated by several bonds (⁴J-FF, ⁵J-FF, etc.) can complicate spectral analysis. jeol.com These through-bond or through-space interactions can lead to complex splitting patterns or "virtual coupling," where a nucleus appears to be coupled to another nucleus to which it has no direct coupling.
While detailed studies specifically on this compound are not prevalent, the analysis of such long-range couplings in similar fluorinated structures provides valuable conformational information. nih.gov The magnitude of these couplings can be dependent on the dihedral angles and internuclear distances, offering insights into the preferred conformations of the flexible perfluoroalkyl chain in solution.
Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (GC/MS, LC/MS/MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC), is a powerful technique for the analysis of volatile per- and polyfluoroalkyl substances (PFAS), including perfluoroalkyl iodides. nih.gov
Identification and Characterization of Perfluoroalkyl Iodides and Derivatives
Gas chromatography is a highly suitable method for separating volatile compounds like this compound from complex mixtures. nih.gov Following separation, mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation patterns.
Under typical electron ionization (EI) conditions, the C-I bond is often the weakest and readily cleaves, leading to a prominent ion corresponding to the perfluoropentyl fragment [C₄F₉CH₂]⁺. Subsequent fragmentation of the perfluoroalkyl chain occurs, often by the loss of CF₂ units, creating a series of ions that are characteristic of the compound's structure. libretexts.org In some cases, soft ionization techniques like chemical ionization (CI) or iodide-adduct chemical ionization mass spectrometry (CIMS) may be used to preserve the parent molecular ion with less fragmentation, which is useful for confirming the molecular weight. nih.govacs.org
| Ion/Fragment | Proposed Structure | Expected m/z | Notes |
|---|---|---|---|
| [M]⁺ | [C₅H₂F₉I]⁺ | 360 | Molecular ion, may be weak or absent in EI-MS. |
| [M-I]⁺ | [C₅H₂F₉]⁺ | 233 | Loss of iodine atom. |
| [C₄F₇]⁺ | [CF₃CF₂CF₂CF]⁺ | 181 | Common fragment from perfluoroalkyl chains. |
| [C₃F₅]⁺ | [CF₃CF₂CF]⁺ | 131 | Common fragment from perfluoroalkyl chains. |
| [C₂F₄]⁺ | [CF₃CF]⁺ or [CF₂CF₂]⁺ | 100 | Common fragment from perfluoroalkyl chains. |
| [CF₃]⁺ | [CF₃]⁺ | 69 | Often a prominent peak for perfluorinated compounds. |
Quantitative Analysis and Trace Detection in Research Samples
For quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) mode. nih.govinnovatechlabs.com Instead of scanning the full mass range, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte. This approach significantly enhances sensitivity and reduces chemical noise, allowing for trace detection in research and environmental samples. innovatechlabs.comgerstelus.com Method validation for the GC-MS analysis of volatile PFAS has demonstrated high linearity and sensitivity, with instrumental detection limits in the low picogram (pg) range. nih.gov This makes GC-MS an essential tool for quantifying low concentrations of this compound in various research matrices. nih.gov
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule within a crystal lattice. excillum.com
For this compound, a single-crystal X-ray diffraction study would reveal the exact arrangement of the carbon, fluorine, hydrogen, and iodine atoms. It would also provide insight into intermolecular interactions in the solid state, such as potential halogen bonding involving the iodine atom or dipole-dipole interactions between the highly polarized C-F bonds of adjacent molecules. However, obtaining a single crystal of suitable quality for a small, volatile molecule can be challenging. A review of publicly available crystallographic data indicates that the crystal structure for this compound has not been reported.
Solid-State Structural Determination of Fluorinated Compounds
The determination of the three-dimensional arrangement of molecules in the crystalline state is primarily accomplished through single-crystal X-ray diffraction. For fluorinated compounds, this technique provides precise data on bond lengths, bond angles, and intermolecular interactions. In compounds containing both iodine and fluorine, halogen bonding can be a significant directional force influencing the crystal packing. Studies on similar molecules, such as perfluorinated acids, reveal that the solid-state structure is often organized into distinct arrangements like dimers or columnar structures. cambridge.orginl.gov For instance, the crystal structure of perfluorononanoic acid is composed of dimers, where pairs of molecules are connected by hydrogen bonds. researchgate.net
Challenges in Crystallographic Studies of Perfluorinated Chains
Crystallographic analysis of compounds featuring perfluorinated chains is often fraught with challenges. A primary difficulty is obtaining suitable single crystals, as these compounds can be difficult to crystallize. Furthermore, the high thermal motion of fluorine atoms can introduce disorder into the crystal lattice, which complicates the interpretation of diffraction data and the refinement of the crystal structure. cambridge.orgresearchgate.net In the structural analysis of perfluorononanoic acid, for example, powder diffraction data showed evidence of disorder that could not be successfully modeled, even with advanced refinement techniques. researchgate.net This often necessitates collecting diffraction data at very low temperatures to minimize atomic vibrations.
Infrared (IR) and Raman Spectroscopy
Vibrational Spectroscopy for Functional Group Identification and Structural Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and gaining insight into the molecular structure of this compound. wikipedia.orgyoutube.com The strong absorptions from the numerous C-F bonds are particularly prominent in the IR spectrum. Each functional group within the molecule vibrates at a characteristic frequency, providing a unique spectral fingerprint.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H stretch | 2900 - 3000 |
| C-F stretch | 1100 - 1300 |
| C-I stretch | 500 - 600 |
This interactive table displays the typical wavenumber ranges for the key functional groups in this compound.
Chromatographic Techniques
Gas Chromatography (GC) for Purity and Mixture Analysis
Gas chromatography (GC) is an indispensable technique for analyzing volatile compounds like this compound. It is highly effective for determining the purity of a sample and for separating and quantifying the compound within a mixture. The compound is vaporized and passed through a column, and its retention time is used for identification. For related fluorinated compounds, GC is routinely used to establish purity levels, often exceeding 95%. lgcstandards.com
Liquid Chromatography (LC) for Separation and Characterization
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), serves as a complementary technique to GC. While GC is ideal for volatile substances, LC is suited for separating compounds in non-volatile mixtures or for samples that are not thermally stable. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The choice of column and mobile phase is optimized to achieve efficient separation and characterization of this compound from other components in a sample.
Future Directions in Research on 1 Iodo 1h,1h Nonafluoropentane
Development of Novel Synthesis Pathways with Enhanced Sustainability
Future research into the synthesis of 1-Iodo-1H,1H-nonafluoropentane is expected to prioritize the development of more sustainable and environmentally benign methodologies. Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. The principles of green chemistry will likely guide the exploration of alternative pathways with improved atom economy, reduced energy consumption, and the use of less hazardous substances.
Key areas of investigation will include:
Catalytic Approaches: A shift from stoichiometric reagents to catalytic systems is a primary goal. This could involve the development of novel transition-metal catalysts or organocatalysts that can efficiently introduce the iodo-perfluoroalkyl moiety with high selectivity and yield, while minimizing waste.
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. Future research may focus on designing continuous-flow reactors for the synthesis of this compound, enabling more efficient and safer production.
Bio-inspired Synthesis: Exploring enzymatic or bio-mimetic approaches for the synthesis of fluorinated compounds is a long-term but promising research direction. While challenging, the development of biocatalysts for C-F and C-I bond formation could lead to highly selective and sustainable synthetic routes.
| Research Focus | Potential Advantages |
| Catalytic Methods | Reduced waste, higher efficiency, lower environmental impact |
| Flow Chemistry | Improved safety, scalability, and process control |
| Bio-inspired Synthesis | High selectivity, use of renewable resources, mild reaction conditions |
Exploration of New Reactivity Modes and Catalytic Systems
The carbon-iodine bond in this compound is a key functional group that dictates its reactivity. Future research will likely focus on uncovering new reaction pathways and developing novel catalytic systems to expand its synthetic utility.
Prospective areas of exploration include:
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Research into the use of photoredox catalysts to generate perfluoroalkyl radicals from this compound under mild conditions could open up new avenues for C-C and C-heteroatom bond formation.
Electrosynthesis: Electrochemical methods offer a green and efficient alternative to traditional redox reactions. The development of electrochemical methods for the activation of the C-I bond in this compound could provide access to novel reactive intermediates and reaction pathways.
Frustrated Lewis Pair (FLP) Chemistry: The use of FLPs to activate the C-I bond is another intriguing possibility. This could lead to metal-free catalytic transformations and the discovery of unprecedented reactivity patterns for perfluoroalkyl iodides.
Expansion of Applications in Emerging Technologies
The unique properties of the nonafluoropentyl group, such as its hydrophobicity, lipophobicity, and thermal stability, make this compound an attractive building block for a variety of advanced materials and technologies.
Future applications could be found in:
Organic Electronics: The incorporation of fluorinated segments into organic semiconductors can significantly impact their electronic properties and stability. Research into the use of this compound in the synthesis of novel materials for organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs) is a promising area. For instance, longer-chain perfluoroalkyl iodides have been used in the preparation of materials for high-performance organic thin-film transistors. chemicalbook.com
Advanced Coatings and Surfaces: The oleophobic and hydrophobic nature of the perfluoroalkyl chain makes it ideal for creating self-cleaning and anti-fouling surfaces. Future work could focus on developing new surface modification strategies using this compound to create durable and high-performance coatings for a range of applications. Similar compounds are already utilized as organic fluorine fabric finishing agents. chemicalbook.com
Biomedical Applications: Fluorinated molecules are of great interest in medicinal chemistry due to their ability to enhance metabolic stability and binding affinity. The introduction of the nonafluoropentyl group into bioactive molecules could lead to the development of new drug candidates with improved pharmacokinetic properties.
Advanced Analytical Methodologies for Complex Fluorous Systems
The increasing use of fluorinated compounds necessitates the development of more sophisticated and sensitive analytical techniques for their detection and characterization in complex matrices.
Future research in this area will likely focus on:
High-Resolution Mass Spectrometry: Techniques such as Gas Chromatography/Chemical Ionization Mass Spectrometry (GC/CI-MS) will continue to be refined for the sensitive and compound-specific analysis of fluorinated compounds. acs.org The development of new ionization techniques could further enhance the detection of these molecules.
¹⁹F NMR Spectroscopy: As a highly sensitive nucleus, ¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds. Future advancements could include the development of new pulse sequences and computational methods to aid in the interpretation of complex spectra and for the quantification of fluorinated products in reaction mixtures. nih.gov
Elemental Fluorine Analysis: Developing robust analytical techniques based on elemental fluorine detection is crucial for quantifying unidentified fluorinated compounds when standards are not readily available. perkinelmer.com High-sensitivity elemental mass spectrometry is an emerging area that could provide a more comprehensive understanding of the fate of fluorinated compounds in various systems. acs.org
| Analytical Technique | Future Research Direction |
| Mass Spectrometry | Development of new ionization methods for enhanced sensitivity. acs.org |
| ¹⁹F NMR Spectroscopy | Advanced pulse sequences and computational tools for spectral analysis. nih.gov |
| Elemental Fluorine Analysis | Methods for quantifying total organic fluorine in complex samples. perkinelmer.comacs.org |
Refined Theoretical Models for Predictive Chemistry
Computational chemistry plays an increasingly important role in understanding and predicting the behavior of molecules. The development of more accurate and efficient theoretical models for fluorinated compounds will be crucial for accelerating research and development.
Future efforts in this area will likely involve:
Density Functional Theory (DFT) Calculations: Refining DFT methods to more accurately predict the electronic structure, reactivity, and spectroscopic properties of perfluoroalkyl iodides will be a key focus. This can aid in understanding reaction mechanisms and in the rational design of new catalysts and materials. For instance, DFT has been used to compute ¹⁹F NMR shifts for fluorinated compounds. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide valuable insights into the conformational behavior and intermolecular interactions of molecules containing the nonafluoropentyl group. This can be particularly useful in understanding their behavior in biological systems or at interfaces.
Machine Learning and Artificial Intelligence (AI): The application of machine learning and AI to predict the properties and reactivity of fluorinated compounds based on their structure is a rapidly growing field. These approaches could significantly accelerate the discovery of new applications for this compound.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-Iodo-1H,1H-nonafluoropentane with high purity?
Answer:
The synthesis of fluorinated iodoalkanes typically involves iodination of perfluorinated alcohols or intermediates under controlled conditions. Key steps include:
- Precursor Selection : Use 1H,1H-nonafluoropentanol as a precursor, reacting it with iodine or iodinating agents (e.g., HI in the presence of PCl₅) under anhydrous conditions to avoid hydrolysis .
- Temperature Control : Maintain temperatures between 0–4°C during iodination to suppress side reactions, such as elimination or polymerization .
- Purification : Employ fractional distillation under reduced pressure (e.g., 50–100 mbar) to isolate the product, with GC-MS or ¹⁹F NMR to confirm purity (>98%) .
Advanced: How can crystallographic data contradictions (e.g., anomalous bond lengths) be resolved for this compound?
Answer:
Discrepancies in crystallographic data often arise from disorder, twinning, or poor data resolution. A robust workflow includes:
- Data Collection : Use high-resolution synchrotron radiation or low-temperature (100 K) data to minimize thermal motion artifacts .
- Refinement Tools : Apply SHELXL’s restraints (e.g., DFIX, ISOR) to model disorder or anisotropic displacement parameters. For twinned data, utilize the TWIN/BASF commands in SHELXL .
- Validation : Cross-validate with OLEX2’s analysis modules (e.g., ADDSYM for symmetry checks) and compare residual electron density maps to identify unmodeled features .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹⁹F NMR : Primary tool for confirming fluorinated backbone integrity. Expect distinct signals for CF₂ and CF₃ groups (δ ≈ -70 to -120 ppm) with splitting patterns indicating proximity to iodine .
- IR Spectroscopy : Identify C-F stretches (1000–1300 cm⁻¹) and C-I bonds (500–600 cm⁻¹). Absence of O-H stretches (3200–3600 cm⁻¹) confirms complete iodination of precursor alcohols .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 408 (M⁺) and fragments corresponding to CF₂-I cleavage .
Advanced: How can thermal decomposition pathways of this compound be analyzed under varying experimental conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) and oxidative (O₂) atmospheres at 10°C/min to identify decomposition onset temperatures and volatile byproducts .
- Computational Modeling : Use DFT (e.g., Gaussian 16) to simulate bond dissociation energies (C-I vs. C-F), correlating with experimental TGA-MS data to propose degradation mechanisms .
- In Situ XRD : Monitor structural changes during heating (25–300°C) to detect crystalline intermediate phases .
Basic: What are common impurities in synthesized this compound, and how are they identified?
Answer:
Typical impurities include:
- Unreacted Precursor : Detected via ¹⁹F NMR as residual -CF₂-OH signals (δ ≈ -80 ppm) .
- Iodine Byproducts : I₂ or HI identified by UV-Vis (λ = 290 nm) or iodometric titration .
- Perfluoroalkenes : Formed via elimination; characterized by GC-MS (M⁺-127 for CF₂=CF₂ fragments) .
Advanced: How should researchers address discrepancies between experimental and computational data (e.g., dipole moments, vibrational spectra)?
Answer:
- Basis Set Optimization : Re-run DFT calculations with larger basis sets (e.g., 6-311++G**) and solvent corrections (SMD model) to improve agreement with experimental dipole moments .
- Normal Mode Analysis : Compare computed (VEDA4) and experimental IR peak assignments to resolve mismatches in C-F/C-I vibrational modes .
- Error Analysis : Quantify systematic errors (e.g., crystal packing effects in XRD vs. gas-phase DFT) using SHELXL’s ADP analysis and OLEX2’s structure validation tools .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile iodine or HF byproducts .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and polycarbonate face shields due to the compound’s corrosive and lachrymatory properties .
- Spill Management : Neutralize spills with sodium thiosulfate to reduce iodine and calcium carbonate to absorb acidic residues .
Advanced: What strategies optimize the use of this compound in radical polymerization reactions?
Answer:
- Initiator Design : Pair with UV-activated initiators (e.g., AIBN) at 365 nm to cleave the C-I bond selectively, generating perfluorinated radicals .
- Kinetic Studies : Monitor polymerization rates via real-time ¹⁹F NMR (e.g., Bruker Avance III) to assess chain propagation efficiency .
- Side-Reaction Mitigation : Add iodine scavengers (e.g., TEMPO) to suppress chain-transfer reactions and improve molecular weight distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
